molecular formula C26H25N5O4 B2815341 ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896293-99-5

ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2815341
CAS No.: 896293-99-5
M. Wt: 471.517
InChI Key: VNSSXVPXRUDYKW-UHFFFAOYSA-N
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Description

Ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine derivative belonging to the imidazo[2,1-f]purine family. Its structure features a fused imidazole-purine core with a 3,4-dimethylphenyl group at the 8-position, a phenyl group at the 7-position, and an ethyl ester moiety at the 3-position via an acetoxy linker. Its design aligns with trends in medicinal chemistry to optimize substituent effects on solubility, stability, and target affinity .

Properties

CAS No.

896293-99-5

Molecular Formula

C26H25N5O4

Molecular Weight

471.517

IUPAC Name

ethyl 2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C26H25N5O4/c1-5-35-21(32)15-30-24(33)22-23(28(4)26(30)34)27-25-29(22)14-20(18-9-7-6-8-10-18)31(25)19-12-11-16(2)17(3)13-19/h6-14H,5,15H2,1-4H3

InChI Key

VNSSXVPXRUDYKW-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors to form the imidazo[2,1-f]purine core. This can be achieved through a condensation reaction between a purine derivative and an imidazole derivative under acidic or basic conditions.

    Functional Group Modification:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens

Biological Activity

Ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.

  • Molecular Formula : C26H25N5O4
  • Molecular Weight : 471.5 g/mol
  • IUPAC Name : Ethyl 2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate
  • CAS Number : 899727-42-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the core imidazo[2,1-f]purin structure followed by the introduction of the phenyl and dimethylphenyl groups. The final esterification step forms the acetate group. Various reagents and catalysts are utilized to enhance reaction efficiency and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets may include:

  • Enzymes : Inhibition or modulation of enzyme activity can lead to altered metabolic pathways.
  • Receptors : Binding to specific receptors may trigger cellular responses that affect growth and proliferation.

The exact pathways affected depend on the context of application and the specific cellular environment.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
HT-29 (Colorectal)14Inhibition of MEK/ERK pathway
BxPC3 (Pancreatic)10Induction of apoptosis

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment by targeting key signaling pathways involved in tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various bacterial strains:

Microorganism Activity
Escherichia coli (−ve)Effective
Staphylococcus aureus (+ve)Effective
Pseudomonas aeruginosa (−ve)Moderate

The compound's effectiveness was assessed using disc diffusion methods where it demonstrated zones of inhibition comparable to standard antibiotics.

Case Studies

Recent studies have focused on evaluating the therapeutic potential of this compound in vivo. One study investigated its effects on tumor-bearing mice models:

Study Overview

  • Objective : To assess the antitumor efficacy and safety profile.
  • Methodology : Mice were administered varying doses of the compound over a period of four weeks.

Results

The study reported significant tumor regression in treated groups compared to controls. Histopathological examinations revealed reduced mitotic indices and increased apoptosis in tumor tissues.

Comparison with Similar Compounds

Methyl 2-(1-Methyl-8-(2-Methylphenyl)-2,4-Dioxo-1H-imidazo[2,1-f]Purin-3-yl)Acetate

  • Key Differences: Ester Group: Methyl ester vs. ethyl ester in the target compound. Phenyl Substituent: 2-Methylphenyl at the 8-position vs. 3,4-dimethylphenyl in the target. The 3,4-dimethyl substitution may enhance steric bulk and π-π stacking interactions compared to the ortho-methyl group .

8-(2-Hydroxyphenyl)-1,3-Dimethyl-7-Phenyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione

  • Substituent Pattern: 1,3-Dimethyl vs. 1-methyl in the target. Additional methyl groups may stabilize the imidazole ring but could increase metabolic susceptibility .

2-{1,3,7-Trimethyl-2,4-Dioxo-1H,2H,3H,4H,8H-Imidazo[1,2-g]Purin-8-yl}Acetic Acid

  • Key Differences :
    • Acid vs. Ester : Carboxylic acid group replaces the ethyl ester, significantly altering ionization (pH-dependent solubility) and bioavailability.
    • Methylation : Three methyl groups (1,3,7-positions) vs. one (1-position) in the target. Enhanced methylation may improve metabolic stability but reduce solubility (predicted density: 1.45 g/cm³) .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Predicted Density (g/cm³) Boiling Point (°C) pKa
Ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-...-yl)acetate (Target) C₂₆H₂₅N₅O₄ 479.51 Not reported Not reported Not reported
Methyl 2-(1-methyl-8-(2-methylphenyl)-2,4-dioxo-...-yl)acetate C₂₀H₁₉N₅O₄ 393.40 Not reported Not reported Not reported
8-(2-Hydroxyphenyl)-1,3-dimethyl-7-phenyl-...-dione C₂₁H₁₇N₅O₃ 387.39 1.45±0.1 556.2±60.0 9.11±0.30
2-{1,3,7-Trimethyl-2,4-dioxo-...}acetic acid C₁₄H₁₇N₅O₄ 319.32 1.45±0.1 Not reported Not reported

Key Observations :

  • The hydroxylated analogue has the lowest molar mass (387.39 g/mol) and highest predicted boiling point (556.2°C), likely due to polar interactions.
  • Methyl/ethyl ester derivatives (Target, ) lack ionization data, suggesting neutral behavior under physiological conditions.

Q & A

Q. What are the key synthetic pathways for synthesizing ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3-yl)acetate, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with functionalization of the imidazo[2,1-f]purine core. Key steps include:

  • Coupling reactions : Introducing substituents (e.g., 3,4-dimethylphenyl) via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
  • Esterification : The ethyl acetate group is introduced through alkylation or acylation under anhydrous conditions .
  • Optimization : Reaction temperature (70–100°C), solvent choice (DMF or THF), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) critically affect yield (30–60%) and purity (>95%) . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. Key signals include the ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 6.8–8.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₇H₂₅N₅O₄: 484.19) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H···O/N distances: 2.46–3.45 Å) .

Q. How does the imidazo[2,1-f]purine core influence this compound’s biological activity?

The planar imidazo[2,1-f]purine core facilitates intercalation with DNA/RNA or binding to enzymes (e.g., kinases, phosphodiesterases). Substituents at positions 7 (phenyl) and 8 (3,4-dimethylphenyl) enhance hydrophobic interactions, while the ethyl ester improves solubility for in vitro assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict this compound’s reactivity and target binding?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C2 carbonyl group (LUMO ≈ -1.8 eV) is prone to nucleophilic attack .
  • Molecular Docking : Simulates binding to targets like PARP-1 or CDK2. Docking scores (e.g., AutoDock Vina: -9.2 kcal/mol) correlate with experimental IC₅₀ values (e.g., 1.2 µM for kinase inhibition) .

Q. What experimental design strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Redundancy Analysis : Compare assays (e.g., MTT vs. ATP-luciferase) to identify false positives. For example, ATP depletion artifacts in MTT assays may overstate cytotoxicity .
  • Statistical DOE : Apply Box-Behnken designs to optimize variables (e.g., pH, temperature) for reproducibility .

Q. How can reaction fundamentals and reactor design improve scalability for this compound?

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., esterification). Residence time (5–10 min) and tubing diameter (1–2 mm) prevent side reactions .
  • Membrane Separation : Purify intermediates via nanofiltration (MWCO 500 Da) to remove unreacted starting materials .

Methodological Notes

  • Advanced Techniques : References to AI-driven optimization (COMSOL Multiphysics) and smart laboratories highlight future directions .

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